molecular formula C22H28O5 B12296654 11,17,21-Trihydroxy-16-methylidenepregna-1,4-diene-3,20-dione

11,17,21-Trihydroxy-16-methylidenepregna-1,4-diene-3,20-dione

Cat. No.: B12296654
M. Wt: 372.5 g/mol
InChI Key: WSVOMANDJDYYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednylidene is a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. It is a systemic glucocorticoid, meaning it affects the entire body rather than a specific area. The compound is known for its potent corticosteroid activity, which is enhanced by the substitution at position 16, providing additional steric bulk that protects against metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednylidene involves several steps, starting from basic steroidal structuresThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of prednylidene follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Prednylidene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednylidene can yield ketones or aldehydes, while reduction can produce various hydroxylated derivatives .

Scientific Research Applications

Prednylidene has a wide range of scientific research applications, including:

Mechanism of Action

Prednylidene exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prednylidene is unique due to its substitution at position 16, which enhances its potency and metabolic stability. This makes it a valuable compound for research and therapeutic applications, offering advantages over other glucocorticoids in terms of efficacy and duration of action .

Properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,15-17,19,23,25,27H,1,4-5,8,10-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVOMANDJDYYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862269
Record name 11,17,21-Trihydroxy-16-methylidenepregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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